ethyl 13-methyl-11-oxo-8-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaene-14-carboxylate
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Overview
Description
Ethyl 9-methyl-8-oxo-5-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazine-10-carboxylate is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-methyl-8-oxo-5-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazine-10-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-methyl-8-oxo-5-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazine-10-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Ethyl 9-methyl-8-oxo-5-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazine-10-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 9-methyl-8-oxo-5-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazine-10-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share structural similarities and are investigated for their neuroprotective and anti-inflammatory properties.
Pyrimido[1,2-a]benzimidazoles: Known for their pharmacological activities, including antiviral and anticancer effects.
Uniqueness
Ethyl 9-methyl-8-oxo-5-phenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazine-10-carboxylate stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H17N3O3S |
---|---|
Molecular Weight |
415.5g/mol |
IUPAC Name |
ethyl 13-methyl-11-oxo-8-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaene-14-carboxylate |
InChI |
InChI=1S/C23H17N3O3S/c1-3-29-23(28)19-13(2)17-21(30-19)24-20-16-12-8-7-11-15(16)18(25-26(20)22(17)27)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3 |
InChI Key |
KVLWHYIFYRCQKO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C3C4=CC=CC=C4C(=NN3C2=O)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C3C4=CC=CC=C4C(=NN3C2=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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